8-Hydroxy-PIPAT oxalate 8-Hydroxy-PIPAT oxalate High affinity 5-HT1A receptor agonist (Kd = 0.38 nM). 
Brand Name: Vulcanchem
CAS No.: 1451210-48-2
VCID: VC0004250
InChI: InChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+;
SMILES: CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O
Molecular Formula: C18H24INO5
Molecular Weight: 461.296

8-Hydroxy-PIPAT oxalate

CAS No.: 1451210-48-2

Inhibitors

VCID: VC0004250

Molecular Formula: C18H24INO5

Molecular Weight: 461.296

8-Hydroxy-PIPAT oxalate - 1451210-48-2

CAS No. 1451210-48-2
Product Name 8-Hydroxy-PIPAT oxalate
Molecular Formula C18H24INO5
Molecular Weight 461.296
IUPAC Name 7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;oxalic acid
Standard InChI InChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+;
Standard InChIKey XIBSIFOFYWBOAQ-JOKMOOFLSA-N
SMILES CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O
Description High affinity 5-HT1A receptor agonist (Kd = 0.38 nM). 
Synonyms (RS)-trans-8-Hydroxy-2-[N-n-propyl-N-(3/'-iodo-2/'-propenyl)amino]tetralin oxalate
PubChem Compound 56972162
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator